molecular formula C20H21N3O3S B13361246 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide

2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide

Cat. No.: B13361246
M. Wt: 383.5 g/mol
InChI Key: OJCQOXJYAUCCRH-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide is a complex organic compound that features a pyridinyl ring, a thiazolyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and thiazolyl intermediates, which are then coupled through an acetamide linkage. Common reagents used in these reactions include methoxy and methyl substituents, thiazole derivatives, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.

    Industry: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide include:

  • 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
  • 5-hydroxy-7-methoxy-2-methyl-3-phenyl-4H-1-benzopyran-4-one
  • 7-methyl-2H-1-benzopyran-2-one

Uniqueness

What sets 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, biological activity, or material properties that are not observed in the other compounds.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-13-12-27-20(22-13)16-6-4-5-15(8-16)9-21-19(25)11-23-10-18(26-3)17(24)7-14(23)2/h4-8,10,12H,9,11H2,1-3H3,(H,21,25)

InChI Key

OJCQOXJYAUCCRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC(=CC=C2)C3=NC(=CS3)C)OC

Origin of Product

United States

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